N-(Diphenylphosphoryl)-L-valine
Description
N-(Diphenylphosphoryl)-L-valine (CAS: 62056-88-6) is a modified amino acid derivative where the valine residue is functionalized with a diphenylphosphoryl group. Its molecular formula is $ \text{C}{17}\text{H}{20}\text{NO}_3\text{P} $, and it has a molecular weight of 355.34 g/mol . The diphenylphosphoryl group introduces significant hydrophobicity and steric bulk, making the compound valuable in coordination chemistry and materials science. For instance, phosphorylated ligands like N-(diphenylphosphoryl)benzamide have been used to synthesize luminescent lanthanide complexes due to their ability to form protective hydrophobic shells around metal ions .
Properties
CAS No. |
62056-88-6 |
|---|---|
Molecular Formula |
C17H20NO3P |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphorylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H20NO3P/c1-13(2)16(17(19)20)18-22(21,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,21)(H,19,20)/t16-/m0/s1 |
InChI Key |
OPXHNYJMLWWQOD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-valine typically involves the reaction of diphenylphosphoryl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphoryl)-L-valine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorylated derivatives.
Scientific Research Applications
N-(Diphenylphosphoryl)-L-valine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: The compound can be used to study enzyme interactions and protein phosphorylation processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-L-valine involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The pathways involved may include phosphorylation and dephosphorylation processes that regulate various biological functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The diphenylphosphoryl group distinguishes N-(Diphenylphosphoryl)-L-valine from other L-valine derivatives. Key structural analogs include:
Physicochemical Properties
The diphenylphosphoryl group significantly alters solubility, stability, and reactivity compared to other substituents:
| Property | This compound | N-Palmitoyl-L-valine | N-(Trimethylsilyl)-L-valine |
|---|---|---|---|
| Solubility | Low in water; soluble in DMSO, chloroform | Insoluble in water; soluble in lipids | Soluble in organic solvents |
| Stability | High thermal stability | Stable at neutral pH | Moisture-sensitive |
| Reactivity | Bidentate ligand for metals | Hydrolyzable ester | Prone to desilylation |
- Hydrophobicity: The diphenylphosphoryl group enhances hydrophobicity more effectively than acyl or silyl groups, making it ideal for stabilizing metal complexes in nonpolar environments .
- Coordination Chemistry : Unlike N-palmitoyl or N-trimethylsilyl derivatives, the phosphoryl group can coordinate with lanthanides (e.g., Eu³⁺, Tb³⁺), leading to highly luminescent materials with long emission lifetimes .
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